molecular formula C10H9BrO2 B232975 4-Bromo-5-hydroxytricyclo[5.2.1.0~2,6~]deca-4,8-dien-3-one

4-Bromo-5-hydroxytricyclo[5.2.1.0~2,6~]deca-4,8-dien-3-one

Cat. No. B232975
M. Wt: 241.08 g/mol
InChI Key: KYXHEFKSXCGVOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-5-hydroxytricyclo[5.2.1.0~2,6~]deca-4,8-dien-3-one, also known as Br-HTBD, is a chemical compound that has been the subject of scientific research due to its potential as a therapeutic agent. It belongs to the class of compounds known as bicyclic enones and has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-Bromo-5-hydroxytricyclo[5.2.1.0~2,6~]deca-4,8-dien-3-one is not fully understood. However, it has been suggested that it may act by modulating the activity of certain enzymes and proteins involved in cellular signaling pathways. It has also been suggested that it may act by reducing oxidative stress and inflammation in cells.
Biochemical and physiological effects:
4-Bromo-5-hydroxytricyclo[5.2.1.0~2,6~]deca-4,8-dien-3-one has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in inflammation and tumor growth. It has also been found to reduce oxidative stress and improve mitochondrial function in cells. Additionally, it has been found to have a neuroprotective effect in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 4-Bromo-5-hydroxytricyclo[5.2.1.0~2,6~]deca-4,8-dien-3-one in lab experiments is its ability to exhibit a range of biochemical and physiological effects. This makes it a versatile compound for studying various cellular processes. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to design experiments that specifically target its activity.

Future Directions

There are several future directions for research on 4-Bromo-5-hydroxytricyclo[5.2.1.0~2,6~]deca-4,8-dien-3-one. One area of interest is its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand its mechanism of action and to develop more specific compounds that target its activity. Finally, its potential as a therapeutic agent for other diseases such as cancer and inflammatory disorders should be explored.

Synthesis Methods

The synthesis of 4-Bromo-5-hydroxytricyclo[5.2.1.0~2,6~]deca-4,8-dien-3-one involves the reaction of 4-bromo-1,3-cyclohexadiene with maleic anhydride in the presence of a catalyst such as palladium on carbon. This reaction results in the formation of the bicyclic enone structure of 4-Bromo-5-hydroxytricyclo[5.2.1.0~2,6~]deca-4,8-dien-3-one. The synthesis of 4-Bromo-5-hydroxytricyclo[5.2.1.0~2,6~]deca-4,8-dien-3-one has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

4-Bromo-5-hydroxytricyclo[5.2.1.0~2,6~]deca-4,8-dien-3-one has been studied for its potential as a therapeutic agent in various scientific research studies. It has been found to exhibit anti-inflammatory, antitumor, and antioxidant properties. It has also been studied for its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

Product Name

4-Bromo-5-hydroxytricyclo[5.2.1.0~2,6~]deca-4,8-dien-3-one

Molecular Formula

C10H9BrO2

Molecular Weight

241.08 g/mol

IUPAC Name

4-bromo-5-hydroxytricyclo[5.2.1.02,6]deca-4,8-dien-3-one

InChI

InChI=1S/C10H9BrO2/c11-8-9(12)6-4-1-2-5(3-4)7(6)10(8)13/h1-2,4-7,12H,3H2

InChI Key

KYXHEFKSXCGVOU-UHFFFAOYSA-N

SMILES

C1C2C=CC1C3C2C(=C(C3=O)Br)O

Canonical SMILES

C1C2C=CC1C3C2C(=C(C3=O)Br)O

Origin of Product

United States

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